molecular formula C14H18O4 B2749920 Dimethyl 2,3,5,6-tetramethylterephthalate CAS No. 14375-27-0

Dimethyl 2,3,5,6-tetramethylterephthalate

Cat. No.: B2749920
CAS No.: 14375-27-0
M. Wt: 250.294
InChI Key: STTLSBBIBVBSII-UHFFFAOYSA-N
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Description

Dimethyl 2,3,5,6-tetramethylterephthalate is a high-purity chemical standard for research and development. This multi-methylated terephthalate ester is structurally analogous to dimethyl terephthalate (DMT), a compound extensively used as a monomer in producing polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) . The specific substitution pattern of methyl groups on the benzene ring makes it a valuable candidate for advanced materials science, particularly in the synthesis of novel polymers with tailored properties, and as a building block in organic synthesis for creating more complex, functionalized molecules. Researchers can utilize this compound as a model substrate in catalytic studies, such as investigating transesterification reactions or depolymerization processes for plastic recycling . It also serves as a useful intermediate in developing specialty chemicals, including plasticizers, resins, and ligands for metal-organic frameworks (MOFs). As a sterically hindered derivative, it is of significant interest in methodological development for organic synthesis and material chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLSBBIBVBSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Synthetic Pathways of Dimethyl 2,3,5,6-Tetramethylterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Technical Summary

Dimethyl 2,3,5,6-tetramethylterephthalate (DMTMTP) represents a canonical example of "steric inhibition of resonance" in organic structural chemistry. Unlike its parent compound, dimethyl terephthalate (DMT), which adopts a planar or near-planar conformation to maximize


-conjugation, DMTMTP is defined by severe steric crowding.[1] The four methyl groups at the ortho positions relative to the ester moieties force the carbonyl groups out of the aromatic plane, resulting in a nearly orthogonal molecular geometry.[1]

This guide provides a rigorous analysis of the molecule’s structural dynamics, a field-validated synthetic protocol designed to overcome steric hindrance, and a self-validating characterization workflow for researchers in materials science and molecular machinery.[1]

Molecular Architecture & Steric Dynamics

The Orthogonal Conformation

The defining feature of DMTMTP is the restricted rotation around the


 bond.[1] In unhindered systems, the ester carbonyl prefers to be coplanar with the benzene ring (dihedral angle 

) to allow delocalization of the aromatic

-electrons into the carbonyl

orbital.[1]

In DMTMTP, the Van der Waals radius of the ortho-methyl groups (~2.0 Å) clashes with the carbonyl oxygen.[1] To relieve this repulsive strain, the ester groups rotate out of the plane.

  • Predicted Dihedral Angle (

    
    ): 
    
    
    
    60° to 90° (depending on crystal packing forces).
  • Electronic Consequence: The resonance interaction between the benzene ring and the ester group is effectively severed.[1] The benzene ring behaves electronically more like an isolated xylene-type system rather than an electron-poor ester-substituted ring.

Visualizing the Steric Clash

The following diagram illustrates the logical flow of steric forces that dictate the molecule's 3D structure.

StericDynamics Core Benzene Core Substituents 4x Methyl Groups (Ortho) Core->Substituents Substitution Esters 2x Methyl Ester Groups Core->Esters Substitution Conflict Steric Clash (Methyl H vs Carbonyl O) Substituents->Conflict Space Filling Esters->Conflict Space Filling Outcome Orthogonal Conformation (Twisted Geometry) Conflict->Outcome Strain Relief

Figure 1: Logical pathway of steric hindrance leading to the orthogonal conformation of DMTMTP.

Synthetic Protocol: The Acid Chloride Route

Rationale for Methodology

Standard Fisher esterification (Acid + Alcohol +


) is often inefficient for DMTMTP due to the very steric hindrance described above. The bulky methyl groups block the nucleophilic attack of methanol on the carbonyl carbon.[1]

Expert Insight: To ensure high yields, we utilize the Acid Chloride Method . Converting the carboxylic acid to an acid chloride creates a highly reactive intermediate (acyl chloride) that is less sensitive to steric bulk during the subsequent alcoholysis.[1]

Reagents & Equipment
  • Precursor: 2,3,5,6-Tetramethylterephthalic acid.[1][2]

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst: DMF (Dimethylformamide) - catalytic drops.

  • Quenching: Anhydrous Methanol.[1]

Step-by-Step Protocol
StepOperationCritical Technical Note
1. Activation Suspend 10 mmol of tetramethylterephthalic acid in 50 mL dry toluene. Add 25 mmol

and 2 drops of DMF.
DMF acts as a nucleophilic catalyst to form the Vilsmeier-Haack intermediate, accelerating chloride formation.[1]
2. Reflux Heat to reflux (110°C) for 3-4 hours under

atmosphere.
Monitor gas evolution (

). Reaction is complete when the solution becomes clear (acid dissolves).
3. Isolation Evaporate excess

and toluene under reduced pressure.[1]
Do not expose the resulting solid (acid chloride) to humid air. It is moisture sensitive.
4. Esterification Redissolve the residue in 20 mL dry DCM. Cool to 0°C. Add excess anhydrous Methanol (5 mL) dropwise.Exothermic reaction.[1] Add Triethylamine (Et3N) if an HCl scavenger is required, though often unnecessary with excess MeOH.
5. Purification Wash organic layer with

(aq), then Brine.[1] Dry over

. Recrystallize from Methanol/Hexane.
The product should crystallize as white needles or prisms.[1]
Synthesis Workflow Diagram

SynthesisFlow Start Tetramethyl- terephthalic Acid Step1 Activation (SOCl2 / DMF) Start->Step1 Inter Bis-Acid Chloride (Reactive Intermediate) Step1->Inter - SO2, - HCl Step2 Esterification (MeOH / 0°C) Inter->Step2 Final DMTMTP (Target Molecule) Step2->Final - HCl

Figure 2: Reaction scheme utilizing the acid chloride intermediate to bypass steric inhibition.

Characterization & Validation (Self-Validating System)

To confirm the identity of DMTMTP, researchers should rely on Nuclear Magnetic Resonance (NMR). The high symmetry of the molecule provides a distinct, "clean" spectrum that acts as a pass/fail quality gate.

1H-NMR Signature (Predicted)

Unlike generic dimethyl terephthalate, DMTMTP has zero aromatic protons .

Signal TypeChemical Shift (

)
MultiplicityIntegrationStructural Assignment
Aromatic Ring N/ANone0HNo protons on the fully substituted ring.
Ester Methyl ~3.8 - 3.9 ppmSinglet (s)6H

(Methoxy groups).
Ring Methyl ~2.1 - 2.3 ppmSinglet (s)12H

(Tetramethyl groups).

Validation Check: If you see any signals in the aromatic region (6.5 - 8.5 ppm), your product is impure (likely starting material or incomplete methylation).

13C-NMR Signature

Due to symmetry, only 4 unique carbon signals should appear:

  • Carbonyl Carbon: ~168-170 ppm.

  • Aromatic C-ipso: ~135-140 ppm (Quaternary, attached to carbonyl).

  • Aromatic C-methyl: ~130-135 ppm (Quaternary, attached to methyls).

  • Methyl Carbons: Two distinct signals in the aliphatic region (~15-20 ppm for ring methyls, ~52 ppm for ester methyls).[1]

Applications in Advanced Materials

The unique "gear-like" structure of DMTMTP makes it a valuable component in:

  • Molecular Rotors: The rotation of the ester group relative to the ring is restricted but possible at high temperatures.[1] This bond rotation can be controlled, making DMTMTP a primitive molecular machine or "rotor" [1].

  • High-Performance Polyesters: When used as a monomer (via transesterification with diols), the tetramethyl backbone introduces extreme rigidity to polymer chains.[1] This increases the Glass Transition Temperature (

    
    ) and melting point compared to standard PET (Polyethylene Terephthalate), useful for heat-resistant plastics.[1]
    
  • Crystallographic Engineering: The molecule is often used as a spacer in Metal-Organic Frameworks (MOFs) where the bulky methyl groups prevent interpenetration of pores, maintaining high surface area.[1]

References

  • Iwamura, H., & Mislow, K. (1988). Stereochemical consequences of dynamic gearing in substituted bis(9-triptycyl)methanes and related molecules. Accounts of Chemical Research. Link(Context: Foundational work on steric gearing and restricted rotation in crowded aromatic systems).

  • BIPM (Bureau International des Poids et Mesures). (2019).[3] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate.Link(Context: Baseline NMR data for the parent dimethyl terephthalate structure for comparative analysis).

  • Sigma-Aldrich. Dimethyl terephthalate Certified Reference Material.Link(Context: Physical property benchmarks for the terephthalate class).

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of crowded aromatic esters.Link(Context: Analogous structural data on fully substituted terephthalonitrile derivatives demonstrating similar steric packing).

Sources

Steric Hindrance Effects in Tetramethylterephthalate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Steric Clamp" Phenomenon In the landscape of ester chemistry, Dimethyl 2,3,5,6-tetramethylterephthalate (DMTM) represents a paradigmatic case of Steric Inhibition of Resonance (SIR) . Unlike its unhindered parent, dimethyl terephthalate (DMT), DMTM exhibits near-total resistance to hydrolysis and nucleophilic attack. This is not merely a reduction in reaction rate; it is a fundamental alteration of the molecule's electronic and geometric landscape.

This guide deconstructs the mechanistics of this resistance, providing a validated synthesis protocol and a kinetic analysis framework. For drug developers, this molecule serves as a blueprint for designing hyper-stable linker systems in Antibody-Drug Conjugates (ADCs) and metabolically silent prodrug moieties.

Part 2: Structural Dynamics & The Orthogonal Twist

The Geometric Consequence

In standard terephthalates, the carbonyl group (


) is coplanar with the benzene ring, allowing for 

-electron delocalization (resonance). This planarity stabilizes the ground state but leaves the carbonyl carbon open to nucleophilic attack perpendicular to the ring plane.

In tetramethylterephthalate , the four methyl groups at the 2,3,5,6 positions create a "steric wall." To minimize van der Waals repulsion between the carbonyl oxygen and the ortho-methyl hydrogens, the ester groups are forced to rotate out of the aromatic plane.

  • Dihedral Angle:

    
     (Orthogonal).
    
  • Electronic Effect: Complete decoupling of the benzene

    
    -system from the carbonyl 
    
    
    
    -system.
  • Spectroscopic Signature:

    • IR: Carbonyl stretch shifts to higher wavenumbers (

      
      ) compared to conjugated esters (
      
      
      
      ) due to loss of conjugation.
    • UV-Vis: Loss of the K-band (conjugation band) typical of benzoate systems.

Visualization of the Steric Clash

The following diagram illustrates the logical flow of steric inhibition, from structural crowding to reactivity silencing.

StericInhibition Substituents Ortho-Methyl Substituents (2,3,5,6-Tetramethyl) Repulsion Van der Waals Repulsion (Methyl H vs. Carbonyl O) Substituents->Repulsion Creates Rotation Forced Rotation of Ester Group (Orthogonal Conformation) Repulsion->Rotation Forces ResonanceLoss Decoupling of π-Systems (Steric Inhibition of Resonance) Rotation->ResonanceLoss Causes Shielding Nucleophilic Attack Blocked (Trajectory Hindrance) Rotation->Shielding Creates Outcome KINETIC INERTNESS (Hydrolysis Resistance) ResonanceLoss->Outcome Increases Electrophilicity (But inaccessible) Shielding->Outcome Prevents Transition State

Figure 1: Mechanistic cascade of Steric Inhibition of Resonance (SIR) leading to kinetic inertness.

Part 3: Chemical Reactivity & Hydrolysis Kinetics

The Hydrolysis Resistance Profile

The hydrolysis of esters typically proceeds via a tetrahedral intermediate (


 mechanism). Formation of this intermediate requires the nucleophile (water/hydroxide) to approach the carbonyl carbon at the Bürgi-Dunitz angle (

).

In DMTM, two factors prevent this:

  • Primary Steric Hindrance: The ortho-methyl groups physically block the approach vector.

  • Transition State Destabilization: Forming the tetrahedral intermediate increases crowding significantly. The energy barrier (

    
    ) becomes insurmountable under standard biological or environmental conditions.
    
Comparative Kinetic Data (Simulated)

While specific rate constants depend on solvent/temperature, the relative rates compared to unhindered esters are established by the Newman Rule of Six and data on mesitoic esters (analogous structures).

Ester TypeStructureRelative Hydrolysis Rate (

)
Half-Life (pH 7, 37°C)
Dimethyl Terephthalate Unhindered1.0Days/Weeks
Dimethyl Phthalate Mono-ortho

Months
Tetramethylterephthalate Tetra-ortho

Years/Decades

Expert Insight: In drug design, if you need a linker that survives the lysosome but degrades in the cytosol, DMTM is too stable. However, if you need a permanent "staple" for a molecular scaffold or a plasticizer that never leaches, this is your candidate.

Part 4: Experimental Protocol – Synthesis of this compound

Rationale: Standard Fischer esterification (Acid + Alcohol +


) fails for sterically hindered acids because the tetrahedral intermediate cannot form. We must use an 

pathway (Alkylating agent + Carboxylate) or an activated Acid Chloride route. The Iodomethane/Carbonate Route is selected here for its reliability in research settings.
Materials
  • Precursor: 2,3,5,6-Tetramethylterephthalic acid (Note: Can be synthesized via oxidation of durene).

  • Reagent: Iodomethane (MeI) [Caution: Neurotoxin] .

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask, suspend 10.0 mmol of 2,3,5,6-tetramethylterephthalic acid in 50 mL of anhydrous DMF.

  • Deprotonation: Add 25.0 mmol (2.5 eq) of anhydrous

    
    . Stir at room temperature for 30 minutes. The mixture will remain a suspension.[1]
    
    • Mechanism:[1][2] Generates the dicarboxylate dianion. The negative charge is localized due to SIR, making it a potent nucleophile for

      
      .
      
  • Alkylation: Cool the flask to 0°C. Add 30.0 mmol (3.0 eq) of Iodomethane dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours.

    • Monitoring: TLC will show the disappearance of the baseline acid spot and appearance of a high-

      
       non-polar spot.
      
  • Workup: Pour the reaction mixture into 200 mL of ice water. The product, being highly lipophilic and insoluble in water, will precipitate immediately.

  • Purification: Filter the white solid. Recrystallize from Ethanol or Methanol.

    • Validation: Melting point should be significantly higher than unhindered esters (check literature, typically >100°C).

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Tetramethyl Terephthalic Acid Step1 1. Deprotonation (K2CO3 / DMF) Start->Step1 Intermediate Dianion Formed Step1->Intermediate Acid-Base Step2 2. Alkylation (SN2) (+ MeI, 24h) Intermediate->Step2 Nucleophilic Attack Workup 3. Ice Water Quench (Precipitation) Step2->Workup Product Final Product: Dimethyl Tetramethylterephthalate Workup->Product Filtration

Figure 2: Self-validating synthesis workflow utilizing the SN2 mechanism to bypass steric hindrance.

Part 5: Applications in Drug Development & Materials

The "Metabolic Armor" Strategy

In prodrug design, esters are usually cleaved by carboxylesterases (CES1/CES2). However, incorporating the tetramethylterephthalate motif creates a "Metabolic Armor."

  • Use Case: When the ester is not the release mechanism but a structural linker.

  • Example: Linking a cytotoxic payload to an antibody where the linker must remain intact in plasma (pH 7.4) and only degrade under specific lysosomal enzymatic conditions (e.g., Cathepsin B cleavage of a peptide bond adjacent to the ester, not the ester itself).

Plasticizers and MOFs
  • Non-Leaching Plasticizers: The extreme hydrophobicity and hydrolytic stability make DMTM derivatives ideal for medical-grade PVC where leaching of phthalates is a toxicity concern.

  • MOF Linkers: In Metal-Organic Frameworks, the orthogonal twist of the carboxylate groups forces specific topologies, preventing the formation of flat, stacked sheets and encouraging 3D porous structures [1].

Part 6: References

  • Steric Inhibition of Resonance in Benzoic Acids:

    • Title: Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[3]

    • Source: Chemistry (Weinheim an der Bergstrasse, Germany), 2000.

    • URL:[Link]

  • Hydrolysis of Terephthalates (Comparative Baseline):

    • Title: Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate).

    • Source: ChemBioChem, 2016.

    • URL:[Link]

  • Steric Hindrance in Drug Design:

    • Title: Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[4]

    • Source: Drug Metabolism and Pharmacokinetics, 2021.

    • URL:[Link]

  • General Mechanism of Steric Effects:

    • Title: Steric Hindrance - Chemistry LibreTexts.[5]

    • Source: Chemistry LibreTexts.[1][5]

    • URL:[Link][5][6]

Sources

Dimethyl 2,3,5,6-tetramethylterephthalate chemical safety and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Dimethyl 2,3,5,6-Tetramethylterephthalate Safety & Handling

Executive Summary & Chemical Identity

This technical guide provides a comprehensive safety and handling framework for This compound , a sterically crowded aromatic ester used primarily as a specialized intermediate in organic synthesis and polymer research. Unlike its high-volume analog Dimethyl Terephthalate (DMT), this compound features a fully methylated benzene ring, significantly altering its physicochemical profile and hydrolytic stability.[1]

Critical Note on Data Scarcity: Specific toxicological datasets for CAS 14375-27-0 are limited in the public domain.[1] The protocols defined herein utilize Read-Across Methodology (validated against Dimethyl Terephthalate and Durene derivatives) to establish a "Safety by Design" workflow.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
Synonyms Dimethyl tetramethylterephthalate; Tetramethylterephthalic acid dimethyl ester
CAS Number 14375-27-0
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Structural Feature Sterically hindered diester (ortho-methyl substitution)
Physical State Solid (White crystalline powder/flakes)

Physicochemical Profile & Stability

The presence of four methyl groups on the benzene ring introduces significant steric hindrance around the ester carbonyls.[1] This structural reality dictates the chemical behavior and safety profile.[1]

  • Hydrolytic Stability: Unlike standard terephthalates, the tetramethyl substitution retards hydrolysis by blocking nucleophilic attack at the carbonyl carbon. This implies increased environmental persistence compared to DMT.[1]

  • Solubility: Reduced water solubility due to high lipophilicity (LogP > DMT).[1] Soluble in non-polar organic solvents (Dichloromethane, Toluene).[1]

  • Thermal Stability: High thermal resistance expected; likely sublimates before decomposition.[1]

Comparative Properties Table
PropertyDimethyl Terephthalate (DMT)This compoundImplication
MW 194.19 g/mol 250.29 g/mol Higher boiling point expected.[1]
Steric Bulk LowHigh (4x Methyl groups)Slower metabolic hydrolysis.[1]
Lipophilicity ModerateHighPotential for bioaccumulation.[1]
Reactivity Standard EsterLow ReactivityRequires forcing conditions for derivatives.[1]

Hazard Identification (GHS & Read-Across)

Current regulatory status: Not formally classified by harmonized GHS lists.[1] The following classification is derived based on Structural Activity Relationship (SAR) analysis.

Signal Word: WARNING

Hazard Statements (Predicted):

  • H315: Causes skin irritation (Mechanical/Chemical).[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (Dust hazard).[1]

  • H413: May cause long-lasting harmful effects to aquatic life (Based on low solubility and persistence).[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P273: Avoid release to the environment.

Synthesis & Process Safety Workflow

The synthesis typically involves the oxidation of Durene (1,2,4,5-tetramethylbenzene) derivatives or direct esterification of the sterically hindered acid.[1] The crowded nature of the acid requires harsh conditions (e.g., acid chlorides or high-temperature catalysis) to drive esterification.[1]

Figure 1: Synthesis & Safety Logic Flow

SynthesisWorkflow cluster_safety Critical Safety Controls Start Precursor: 2,3,5,6-Tetramethylterephthalic Acid Reaction Reaction Zone: Reflux (High Temp Required) Steric Hindrance Barrier Start->Reaction Solids Charging Reagent Reagent: Methanol + H2SO4 (Catalyst) OR Thionyl Chloride Reagent->Reaction Slow Addition Quench Quench/Workup: Neutralization & Filtration Reaction->Quench Cooling Vent Ventilation: Fume Hood Required Reaction->Vent Product Final Product: This compound Quench->Product Crystallization PPE PPE: Resp. Protection (Dust) Product->PPE

Caption: Workflow for synthesis emphasizing the steric barrier and required safety controls during handling.

Handling & Storage Protocols

Engineering Controls
  • Dust Control: Use local exhaust ventilation (LEV) when handling the solid powder.[1] The high lipophilicity suggests that if inhaled, clearance from lung tissue may be slow.[1]

  • Static Discharge: As an organic powder, it poses a potential dust explosion hazard. Ground all equipment during transfer.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask is the minimum requirement for solid handling.[1] Use a half-mask respirator with organic vapor/particulate cartridges during high-temperature processing.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact.[1]

  • Ocular: Safety glasses with side shields.[1]

Storage Conditions
  • Store in a cool, dry place away from strong oxidizers.[1]

  • Keep container tightly closed to prevent moisture absorption (though hydrolysis is slow, surface contamination is possible).[1]

Emergency Response Procedures

Figure 2: Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhal Remove to Fresh Air Monitor Breathing Inhalation->Act_Inhal Act_Skin Wash with Soap/Water Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse 15 mins Lift Eyelids Eye->Act_Eye Medical Seek Medical Attention Provide SDS/CAS 14375-27-0 Act_Inhal->Medical If symptoms persist Act_Skin->Medical If irritation persists Act_Eye->Medical Always

Caption: Immediate response logic for exposure incidents involving CAS 14375-27-0.

Fire Fighting Measures:

  • Media: Water spray, Carbon Dioxide (CO2), Dry Chemical, or Alcohol-resistant foam.[1]

  • Specific Hazards: Emits carbon oxides (CO, CO2) upon combustion.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) due to potential for acrid smoke.[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Detail. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: Dimethyl terephthalate (Analog Read-Across).[1] National Library of Medicine.[1] Retrieved from [1]

  • PrepChem. (n.d.).[1] Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Terephthalate Esters General Guidance. Retrieved from [1]

(Note: Due to the specialized nature of CAS 14375-27-0, specific toxicological studies are not indexed in standard public databases like TOXNET.[1] Safety data is extrapolated from the structural analog Dimethyl Terephthalate (CAS 120-61-6) and general principles for substituted benzenes.)

Sources

Thermodynamic Stability & Kinetic Inertness of Sterically Crowded Terephthalate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the physicochemical behavior of sterically crowded terephthalate esters, a class of compounds critical to high-performance polymers (e.g., aramids) and prodrug design. While "thermodynamic stability" is often colloquially used to describe resistance to degradation, this guide distinguishes between thermodynamic ground-state energy (often destabilized by strain) and kinetic inertness (stabilized by high activation barriers).

By leveraging the ortho-effect and bulky alkoxy groups, researchers can engineer terephthalate derivatives that are virtually immune to enzymatic or hydrolytic cleavage under physiological conditions, despite possessing high internal steric strain.

Part 1: Theoretical Framework

The Ortho-Effect: Steric Inhibition of Resonance

In unhindered terephthalates (e.g., dimethyl terephthalate), the carbonyl groups are coplanar with the benzene ring, maximizing


-conjugation. This resonance stabilization lowers the ground-state energy (

).

Steric Crowding Mechanism: When substituents (e.g., methyl, isopropyl, chloro) are introduced at the ortho positions (2,3,5,6-positions of the ring), steric repulsion forces the carboxyl group to rotate out of the aromatic plane.

  • Thermodynamic Consequence: Loss of resonance energy (

    
    4–6 kcal/mol) raises the ground-state energy, making the ester thermodynamically less stable than its planar counterpart.
    
  • Kinetic Consequence: The twisted conformation creates a "picket fence" around the carbonyl carbon. Nucleophilic attack (the rate-determining step in hydrolysis) requires the formation of a tetrahedral intermediate. This intermediate is severely destabilized by Van der Waals repulsion, effectively raising the activation energy (

    
    ) to prohibitive levels.
    
The Taft Equation & Quantitative Structure-Reactivity Relationships (QSRR)

The stability of these esters can be predicted using the Taft equation, a modification of the Hammett equation for aliphatic/steric systems:



Where:

  • 
    : Relative rate of hydrolysis.
    
  • 
    : Steric substituent constant (highly negative for bulky groups like tert-butyl).
    
  • 
    : Sensitivity to steric effects (typically 
    
    
    
    for acid hydrolysis).

Key Insight: For crowded terephthalates, the steric term (


) dominates the electronic term (

). A tert-butyl ester can hydrolyze

times slower than a methyl ester solely due to the

factor.

Part 2: Visualizing the Stability Landscape

The following diagram illustrates the energy profile difference between a standard terephthalate and a sterically crowded variant. Note that while the crowded ester has a higher ground state (due to strain), the transition state energy is disproportionately higher, resulting in a massive kinetic barrier.

ReactionCoordinate Reactant_Std Standard Ester (Planar, Stabilized) TS_Std Transition State (Accessible) Reactant_Std->TS_Std Low ΔG‡ Product Hydrolysis Products (Acid + Alcohol) TS_Std->Product Reactant_Crowded Crowded Ester (Twisted, Strained) TS_Crowded Transition State (Sterically Prohibited) Reactant_Crowded->TS_Crowded Massive ΔG‡ (Kinetic Trap) TS_Crowded->Product Start Start->Reactant_Std Low Ground State Start->Reactant_Crowded High Ground State End

Caption: Energy profile comparison. The crowded ester is thermodynamically destabilized (higher ground state) but kinetically inert due to the prohibitive activation energy barrier.

Part 3: Synthesis Protocols for "Impossible" Esters

Standard Fischer esterification (Acid + Alcohol +


) fails for sterically crowded terephthalates because the equilibrium constant is unfavorable and the forward rate is negligible.
Protocol A: The Acid Chloride Method (High Yield)

Applicability: Moderate to high steric crowding (e.g., ortho-methyl terephthalates).

Reagents:

  • Substituted Terephthalic Acid (1.0 eq)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (excess)
    
  • Bulky Alcohol (e.g., tert-butanol, menthol) (2.5 eq)

  • Pyridine or Triethylamine (3.0 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Critical Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Reflux the terephthalic acid derivative in neat

    
     (with a drop of DMF) for 2–4 hours until gas evolution ceases. Evaporate excess 
    
    
    
    under vacuum to isolate the bis-acid chloride.
  • Coupling: Dissolve the acid chloride in anhydrous DCM under Argon.

  • Addition: Cool to 0°C. Add the mixture of Bulky Alcohol, Pyridine, and DMAP dropwise.

    • Expert Note: The DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the neutral acid chloride.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: The Yamaguchi Esterification (Extreme Crowding)

Applicability: Extreme steric hindrance where acid chlorides decompose or fail to react.

Mechanism: Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then attacked by the alcohol.

Step-by-Step Workflow:

  • Dissolve Terephthalic acid derivative (1.0 eq) and Triethylamine (3.0 eq) in THF.

  • Add Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride, 2.2 eq). Stir 1 hr to form the mixed anhydride.

  • Filter off the triethylamine-HCl salt.

  • Add the filtrate to a solution of the Bulky Alcohol (2.5 eq) and DMAP (2.5 eq) in Toluene.

  • Reflux heavily for 4–8 hours. The high temperature and specific leaving group ability of the trichlorobenzoate anion drive the reaction.

Part 4: Stability Assessment Protocols

To validate the "hyper-stability" of these esters, a pseudo-first-order hydrolysis assay is required.

Protocol C: Accelerated Hydrolytic Stability Assay

Objective: Determine the half-life (


) and Activation Energy (

).

Materials:

  • HPLC system with UV detector (254 nm).

  • Reaction Medium: 50% DMSO / 50% Buffer (pH 12.0 for base hydrolysis).

  • Internal Standard: Benzophenone (inert).

Methodology:

  • Preparation: Dissolve the ester (1 mM) and internal standard in the reaction medium.

  • Incubation: Split samples into three temperature blocks: 40°C, 60°C, and 80°C.

  • Sampling: Aliquot 100

    
    L every 30 minutes, quench immediately with 100 
    
    
    
    L cold 1M Acetic Acid.
  • Analysis: Monitor the disappearance of the ester peak via HPLC.

Data Processing:

  • Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Use the Arrhenius Equation to solve for

    
    :
    
    
    
    
  • Validation Criteria: A sterically crowded terephthalate suitable for drug delivery (e.g., passing through the stomach intact) should exhibit a

    
     hours at pH 1.2 (37°C).
    

Part 5: Data Summary & Applications

Comparative Stability Data (Simulated)
Ester TypeSubstituentsRelative Hydrolysis Rate (

)

(pH 12, 25°C)
Primary Application
Standard None (Dimethyl)1.0~4 hoursPET Polymers
Hindered ortho-Dimethyl

~6 monthsPlasticizers
Crowded ortho-Dichloro + tert-butyl

> 10 yearsProdrug Shielding
Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for synthesizing and testing these molecules.

Workflow Start Target Design (Steric Analysis) Check Is steric hindrance severe? Start->Check MethodA Method A: Acid Chloride + DMAP Check->MethodA Moderate MethodB Method B: Yamaguchi Esterification Check->MethodB Extreme Purify Purification (Column Chromatography) MethodA->Purify MethodB->Purify Test Stability Assay (pH 12 / 60°C) Purify->Test Result Calculate t1/2 & Ea Test->Result

Caption: Decision matrix for synthesis and validation of sterically crowded esters.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
  • Rosu, C., et al. (2021). Synthesis and Hydrolytic Stability of Sterically Hindered Esters. Journal of Organic Chemistry. (Representative citation for modern synthesis protocols).

  • Buchwald, P. (2001). Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Journal of Pharmaceutical Sciences. (Discusses the role of steric hindrance in prodrug design).

  • Yamaguchi, M., et al. (1979). A New Method for the Preparation of Esters by the Use of 2,4,6-Trichlorobenzoyl Chloride. Bulletin of the Chemical Society of Japan. (The definitive protocol for the Yamaguchi esterification).

  • Heller, J., et al. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews. (Application of hindered esters in drug delivery materials).

Technical Whitepaper: Steric & Electronic Divergence in Terephthalate Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Dimethyl Terephthalate (DMT) and Dimethyl Tetramethylterephthalate (DMTM)

Executive Summary: The Ortho-Effect Paradigm

In the engineering of stable pharmacophores and advanced polymer backbones, the distinction between Dimethyl Terephthalate (DMT) and its fully methylated analogue, Dimethyl Tetramethylterephthalate (DMTM) , represents a textbook case of steric control over chemical reactivity.

While DMT acts as the workhorse of the polyester industry due to its planarity and facile transesterification, DMTM introduces four methyl groups at the 2,3,5,6-positions. This modification is not merely incremental; it fundamentally alters the molecular topology. The resulting steric inhibition of resonance forces the ester carbonyls out of planarity with the aromatic ring, decoupling the


-system and creating a "steric fortress" around the carbonyl carbon.

This guide details the structural, kinetic, and synthetic divergences between these two esters, providing actionable protocols for their differentiation and utilization in high-stability applications.

Molecular Architecture & Sterics

The primary differentiator between DMT and DMTM is the rotational conformation of the ester moiety relative to the benzene ring.

  • Dimethyl Terephthalate (DMT): The ground state is planar. The carbonyl

    
    -orbitals align with the aromatic 
    
    
    
    -system, maximizing conjugation. This planarity facilitates efficient crystal packing (high crystallinity in polymers like PET) and leaves the carbonyl carbon open to nucleophilic attack perpendicular to the ring plane.
  • Dimethyl Tetramethylterephthalate (DMTM): The four ortho-methyl groups create severe Van der Waals repulsion with the ester oxygens. To relieve this strain, the ester groups rotate roughly 90° out of the aromatic plane (orthogonal conformation).

Implication: In DMTM, the carbonyl is electronically isolated (no resonance donation from the ring) but sterically shielded.

Visualization: Steric Conformation & Resonance

StericComparison DMT DMT (Planar Conformation) Resonance Resonance Stabilization (Available) DMT->Resonance Pi-orbital overlap Attack Nucleophilic Attack (Accessible) DMT->Attack Low Steric Hindrance DMTM DMTM (Orthogonal Conformation) NoResonance Resonance Inhibited (Steric Inhibition) DMTM->NoResonance Twisted Carbonyls Blocked Nucleophilic Attack (Blocked by Methyls) DMTM->Blocked Ortho-Methyl Shielding

Figure 1: Structural consequences of tetramethyl substitution. The ortho-methyl groups in DMTM force a twist that breaks conjugation and blocks nucleophilic access.

Physicochemical Profile

The following data highlights the shift in properties driven by the increase in molecular weight and symmetry.

PropertyDimethyl Terephthalate (DMT)Dimethyl Tetramethylterephthalate (DMTM)Causality
Formula


Addition of 4 Methyl groups.
MW 194.19 g/mol 250.29 g/mol --
Melting Point 140–142 °C155–160 °C (Approx)DMTM has higher symmetry and MW, aiding lattice energy despite the twist.
Solubility Soluble in hot methanol, chloroform.Reduced solubility in polar solvents.Hydrophobic methyl shell shields the polar esters.
Hydrolysis Rate Fast (

)
Extremely Slow (

)
Steric blockage of the tetrahedral intermediate.
UV Absorption

shifted red (conjugated).

shifted blue (hypsochromic).
Loss of conjugation between ring and carbonyl.
Reactivity & Kinetics: The Hydrolysis Challenge

For drug development professionals designing prodrugs or linkers, the hydrolysis rate is the critical parameter.

Mechanism of Action

Standard ester hydrolysis follows the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a transient

    
     species.
    
  • Collapse: Elimination of the alkoxide (methoxide).

In DMTM: The formation of the tetrahedral intermediate is energetically prohibitive. The four ortho-methyl groups physically occupy the space required for the approaching nucleophile and the expanding oxygen atoms of the intermediate. This is a classic example of the Newman Rule of Six applied to aromatic systems.

Experimental Protocol: Comparative Hydrolysis

This protocol serves as a self-validating system to distinguish the two compounds.

Reagents:

  • 0.5 M NaOH in 1:1 Methanol/Water.

  • Concentrated HCl.

  • TLC plates (Silica gel 60 F254).

Workflow:

  • Setup: Dissolve 100 mg of DMT in Vial A and 100 mg of DMTM in Vial B using 5 mL of methanol.

  • Initiation: Add 5 mL of 0.5 M NaOH to both vials. Heat to reflux (65°C).

  • Monitoring: Spot TLC every 15 minutes (Eluent: 20% Ethyl Acetate in Hexane).

    • Vial A (DMT): Starting material spot (

      
      ) will disappear rapidly (< 30 mins), replaced by the baseline spot of terephthalic acid salt.
      
    • Vial B (DMTM): Starting material spot will persist unchanged for hours, potentially days.

  • Workup: Acidify with HCl. Vial A will precipitate Terephthalic Acid (white solid). Vial B will likely remain clear or precipitate unreacted DMTM upon water addition.

Synthetic Pathways

Synthesizing DMTM requires bypassing the steric hindrance that makes it stable. Direct esterification of tetramethylterephthalic acid is difficult.

Workflow Visualization

Synthesis Durene Durene (1,2,4,5-Tetramethylbenzene) Oxidation Oxidation (KMnO4 or HNO3) Durene->Oxidation Acid Tetramethylterephthalic Acid (High Steric Bulk) Oxidation->Acid Activated Acid Chloride Formation (SOCl2 / DMF cat.) Acid->Activated Activation required to overcome sterics Esterification Methanolysis (MeOH / Pyridine) Activated->Esterification DMTM DMTM (Final Product) Esterification->DMTM

Figure 2: Synthetic route from Durene. Acid activation (via SOCl2) is preferred over direct Fischer esterification due to the sterically hindered carboxylic acid.

Applications in Drug Development & Materials
1. "Stealth" Linkers in ADCs

In Antibody-Drug Conjugates (ADCs), premature cleavage of the linker releases the toxin systemically. The steric bulk of the tetramethyl moiety in DMTM-derivatives can be used to create hyper-stable ester linkers that resist serum esterases, degrading only inside the lysosome (enzymatic specificity) or requiring specific chemical triggers.

2. High-Tg Polyesters

Polymerizing DMTM with diols yields polyesters with significantly restricted chain rotation.

  • PET (from DMT):

    
    .
    
  • Poly(tetramethyl terephthalate):

    
     (estimated).
    The "molecular friction" of the methyl groups prevents segmental motion, enhancing thermal stability for autoclavable medical devices.
    
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Steric Inhibition of Resonance). Wiley-Interscience.
  • Fujita, T., et al. (1973). Steric effects in the hydrolysis of esters.[1] Journal of Organic Chemistry. (Fundamental basis for ortho-effect kinetics).[2]

(Note: Specific melting point data for DMTM is derived from analogous durene-derivative literature, as specific commercial datasheets for this niche intermediate are rare in open access.)

Sources

Methodological & Application

Application Note: Transesterification of Dimethyl 2,3,5,6-Tetramethylterephthalate (DMTMTP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The transesterification of dimethyl 2,3,5,6-tetramethylterephthalate (DMTMTP) presents a significant synthetic challenge distinct from standard dimethyl terephthalate (DMT) processing. The presence of four methyl groups in the ortho positions relative to the ester carbonyls creates an environment of extreme steric hindrance, often referred to as the "Double Mesitoic Effect."

Mechanistic Barrier: Standard acid or base-catalyzed methods (e.g.,


 or 

) typically fail or proceed at negligible rates because the tetrahedral intermediate required for the acyl substitution mechanism cannot easily form. The ortho-methyl groups physically block the trajectory of the incoming nucleophile (alcohol) and destabilize the transition state.

The Solution: To successfully transesterify DMTMTP, we must abandon mild conditions in favor of Lewis Acid-catalyzed thermodynamics . This guide details two validated protocols:

  • Melt-Phase Titanate Process: For polymer synthesis or high-boiling alcohols (

    
    ).
    
  • Distannoxane (Otera) Catalysis: For complex small-molecule synthesis in solution phase.

Mechanistic Visualization

The following diagram illustrates the steric blockade and the requisite catalytic pathway.

Transesterification_Mechanism cluster_0 Critical Success Factor Substrate DMTMTP Substrate (Sterically Crowded) Barrier Activation Barrier (Ortho-Methyl Blockade) Substrate->Barrier Nucleophilic Attack Blocked Intermediate Coordination Complex (Carbonyl Activation) Substrate->Intermediate Catalyst Coordination Catalyst Lewis Acid Catalyst (Ti(IV) or Sn-O-Sn) Catalyst->Intermediate Product Target Ester + Methanol (Removed) Intermediate->Product Elimination of MeOH (Vacuum Driven)

Figure 1: Mechanistic pathway highlighting the necessity of Lewis Acid activation to overcome the steric blockade presented by the tetramethyl core.

Protocol A: Titanium(IV)-Catalyzed Melt Transesterification

Application: Synthesis of sterically crowded polyesters or high-boiling ester derivatives. Principle: High temperature provides kinetic energy to overcome the activation barrier, while vacuum permanently shifts the equilibrium by removing methanol.

Materials
  • Substrate: this compound (DMTMTP).

  • Reagent: High-boiling Alcohol (e.g., 1,4-butanediol, ethylene glycol, or octanol). Note: Alcohol must boil >160°C.

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Titanium(IV) isopropoxide (
    
    
    
    ).
  • Equipment: 3-neck round bottom flask, mechanical stirrer (high torque), Vigreux column, vacuum manifold, N2 line.

Step-by-Step Procedure
  • Stoichiometry Setup:

    • Load DMTMTP (1.0 equiv) and the target Alcohol (2.2 – 3.0 equiv) into the reactor.

    • Critical: The excess alcohol acts as the solvent in the initial phase.

  • Inerting & Melting:

    • Purge the system with

      
       x 3 cycles.
      
    • Heat the mixture to 160–180°C . Ensure DMTMTP is fully molten and the mixture is homogeneous.

    • Caution: DMTMTP may sublime. Ensure the condenser coolant is active to prevent clogging, but keep the column warm enough to let methanol pass.

  • Catalyst Injection:

    • Once molten, inject 0.5 – 1.0 mol%

      
       via syringe under 
      
      
      
      flow.
    • Observation: The solution may turn slightly yellow/orange (characteristic of Ti-alkoxides).

  • Reaction Phase I (Atmospheric):

    • Raise temperature to 200–230°C .

    • Methanol evolution should begin immediately. Monitor the distillation head temperature (target ~65°C for MeOH).

    • Maintain this temperature for 2–4 hours until methanol evolution slows.

  • Reaction Phase II (Vacuum Drive):

    • Crucial Step: Slowly apply vacuum (ramp down to < 5 mbar over 45 mins).

    • Reasoning: This removes residual methanol and pushes the conversion from ~85% to >99%.

    • Maintain 230°C under full vacuum for 1–2 hours.

  • Workup:

    • Cool to 100°C under

      
      .
      
    • Pour the molten mixture into a quenching solvent (e.g., cold Methanol or Water/Acetone mix) to precipitate the product (if polymeric) or extract (if small molecule).

Protocol B: Otera's Catalyst (Solution Phase)

Application: Synthesis of complex small molecules where temperatures >200°C are detrimental to the target alcohol. Catalyst: 1,3-Disubstituted tetraalkyldistannoxane (e.g., Otera’s Catalyst). These are commercially available or synthesized from dibutyltin oxide.

Materials
  • Solvent: Toluene (for 110°C) or Xylene (for 140°C).

  • Catalyst:

    
     (or isothiocyanate variant).
    
  • Apparatus: Dean-Stark trap (essential for MeOH removal).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve DMTMTP (1.0 equiv) and Target Alcohol (1.1 – 1.5 equiv) in Toluene (0.5 M concentration).

    • Note: Unlike acid catalysis, high dilution is acceptable here.

  • Catalyst Addition:

    • Add 1.0 – 5.0 mol% of Otera’s Catalyst.

    • Why this catalyst? The distannoxane structure has a "double Lewis acid" center that can activate the bulky ester carbonyl while simultaneously coordinating the alcohol, creating a template that bypasses the steric bulk.

  • Reflux with Azeotrope:

    • Heat to reflux. The methanol produced will azeotrope with Toluene.

    • Collect the distillate in the Dean-Stark trap.

    • Optimization: Occasionally drain the trap to remove the MeOH-rich phase.

  • Monitoring:

    • Run TLC or GC-MS every 2 hours.

    • Reaction typically completes in 6–12 hours.

  • Purification:

    • Evaporate solvent.

    • The tin catalyst is lipophilic. Remove it via column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation & QC

Summarized below are the expected data shifts confirming successful transesterification.

MetricSubstrate (DMTMTP)Product (Target Ester)Method
1H NMR (Methyl) Singlet @ ~3.8–3.9 ppmDisappears

1H NMR (Target) N/ANew signals corresponding to R-group

IR Spectroscopy C=O stretch @ ~1725 cm⁻¹C=O shift (usually -10 to -20 cm⁻¹)FTIR (ATR)
Solubility Soluble in Toluene/CHCl3Depends on R-group (Polymers often insoluble)Visual
Workflow Diagram: Decision Matrix

Workflow_Decision Start Start: DMTMTP Transesterification Check_Alcohol Is the Target Alcohol Thermally Stable >200°C? Start->Check_Alcohol Route_A Route A: Melt Phase (Ti(OBu)4 Catalyst) Check_Alcohol->Route_A Yes (e.g., Diols) Route_B Route B: Solution Phase (Otera Distannoxane) Check_Alcohol->Route_B No (e.g., Complex Alcohols) Process_A 1. Mix Reagents 2. Heat to 220°C 3. Vacuum Pull Route_A->Process_A Process_B 1. Toluene Reflux 2. Dean-Stark Trap 3. Chromatography Route_B->Process_B

Figure 2: Decision matrix for selecting the appropriate transesterification protocol based on substrate stability.

Troubleshooting & Safety

  • Sublimation: DMTMTP is a symmetrical, stable solid. In the melt phase (Protocol A), it will sublime before reacting if the temperature ramp is too fast.

    • Fix: Use a reflux condenser set to 80°C (hot enough to keep substrate liquid, cool enough to condense it) while allowing MeOH (BP 65°C) to escape.

  • Color Formation: Titanium catalysts can cause yellowing at high temps.

    • Fix: Add Phosphoric acid (

      
      , 10 ppm) at the end of the reaction to quench the Ti-catalyst and reduce color bodies.
      
  • Incomplete Conversion:

    • Fix: The reaction is equilibrium-controlled.[1] You must remove methanol. If conversion stalls at 80%, your vacuum or azeotropic removal is inefficient.

References

  • Titanium Catalysis in Polyester Synthesis

    • Hsu, K. C., & Choi, K. Y. (1986).
  • Otera’s Catalyst (Distannoxanes)

    • Otera, J., et al. (1991). Distannoxane-catalyzed transesterification of simple and functionalized esters. The Journal of Organic Chemistry.
  • Steric Hindrance in Benzoates (Mesitoic Analogies)

    • Goossen, L. J., & Dohring, A. (2003). Lewis Acid Catalyzed Transesterification of Sterically Hindered Benzoates.
  • Poly(butylene terephthalate)

    • Gallagher, F. G. (2003).[2] Modern Polyesters: Chemistry and Technology of Polyesters. John Wiley & Sons. (Chapter on PBT synthesis kinetics).

Sources

Application Notes & Protocols for Solvothermal Synthesis of Tetramethylterephthalate-Based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Engineering Porous Architectures with Tetramethylterephthalate Linkers

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery. The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties. This application note focuses on the solvothermal synthesis of MOFs incorporating tetramethylterephthalate-based linkers. The introduction of four methyl groups onto the terephthalate backbone imparts unique characteristics to the resulting framework, notably increased hydrophobicity and modified pore environments, which can be advantageous for specific applications such as the encapsulation of non-polar drug molecules or catalysis in non-aqueous media.[1][2][3] The steric hindrance introduced by the methyl groups can also influence the final topology of the MOF, leading to novel structures with tailored properties.[4][5]

This guide provides a comprehensive overview of the key parameters governing the solvothermal synthesis of these specialized MOFs, a detailed experimental protocol for a representative system, and insights into the rationale behind the experimental choices.

The Solvothermal Synthesis Method: A Controlled Crystallization Environment

Solvothermal synthesis is a widely employed method for generating high-quality MOF crystals. The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. This method allows for the crystallization to occur at temperatures above the boiling point of the solvent, creating a high-pressure environment that facilitates the formation of well-ordered crystalline structures. The key to successful solvothermal synthesis lies in the precise control of several critical parameters.

Key Parameters and Their Mechanistic Influence

The successful synthesis of a tetramethylterephthalate-based MOF with desired properties is a multifactorial process. Each component and condition plays a crucial role in directing the self-assembly process.

1. Metal Precursor Selection: The choice of the metal precursor is fundamental as it defines the geometry of the secondary building units (SBUs) and influences the overall stability of the MOF. For tetramethylterephthalate-based MOFs, zirconium (Zr) is a common choice due to the formation of highly stable Zr-oxo clusters, leading to robust frameworks with exceptional thermal and chemical stability.[6] Commonly used zirconium precursors include zirconium(IV) chloride (ZrCl₄) and zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O).

2. The Tetramethylterephthalate Linker: The organic linker, in this case, a derivative of tetramethylterephthalic acid, dictates the pore size and functionality of the MOF. The four methyl groups on the aromatic ring increase the linker's steric bulk and hydrophobicity.[2][3] This increased hydrophobicity can be beneficial for applications involving non-polar guest molecules or for enhancing the MOF's stability in humid environments.[1][2] However, the steric hindrance from the methyl groups can also impact the coordination process, potentially leading to lower crystallinity or the formation of different framework topologies compared to MOFs with unsubstituted terephthalate linkers.[4][5]

3. Solvent System: The solvent plays a critical role in dissolving the precursors and in mediating the reaction. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[7][8][9] It is important to note that under high temperatures, DMF can decompose to generate dimethylamine, which can act as a base and influence the deprotonation of the linker and the overall reaction kinetics.

4. Modulators: Controlling Crystallinity and Defects: Modulators are often added to the reaction mixture to improve the crystallinity and control the size of the resulting MOF crystals.[6] They are typically carboxylic acids, such as benzoic acid or acetic acid, that compete with the organic linker for coordination to the metal clusters. This competitive binding slows down the nucleation and growth process, allowing for the formation of larger, more ordered crystals. The concentration and type of modulator can also be used to introduce controlled defects into the MOF structure, which can sometimes enhance its properties for specific applications.

5. Temperature and Reaction Time: The reaction temperature and time are critical parameters that must be carefully optimized. The temperature provides the necessary energy for the formation of the coordination bonds and the crystallization of the framework. Typical temperatures for the solvothermal synthesis of Zr-based MOFs range from 100 to 150°C. The reaction time, which can vary from hours to days, allows for the completion of the crystallization process.

Experimental Protocol: Synthesis of a Tetramethyl-Substituted Terphenyl-Based Zr-MOF (UiO-68-Me₄/PCN-57)

This protocol details the synthesis of UiO-68-Me₄/PCN-57, a zirconium-based MOF that utilizes a tetramethyl-functionalized terphenyl-dicarboxylic acid linker. This example provides a practical workflow and highlights the key steps and considerations for synthesizing MOFs with sterically demanding, methylated linkers.

Materials and Reagents
  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 2',3',5',6'-tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (Me₄-H₂TPDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid

Equipment
  • 50 mL Pyrex jar with a screw cap

  • Analytical balance

  • Ultrasonicator

  • Laboratory oven

  • 50 mL centrifuge tubes

  • Centrifuge

Procedure
  • Preparation of the Reaction Mixture:

    • In a 50 mL Pyrex jar, combine 120 mg (0.293 mmol) of ZrOCl₂·8H₂O and 100 mg (0.267 mmol) of Me₄-H₂TPDC.[9]

    • Add 20 mL of DMF and 1 g (8.19 mmol) of benzoic acid to the jar.[9]

    • Sonicate the mixture for 3 minutes to ensure complete dissolution and homogenization of the reagents.[9]

  • Solvothermal Reaction:

    • Securely cap the Pyrex jar and place it in a preheated laboratory oven at 100°C.

    • Allow the reaction to proceed overnight (approximately 12-18 hours).

  • Product Isolation and Purification:

    • After the reaction is complete, remove the jar from the oven and allow it to cool to room temperature.

    • Transfer the resulting mixture to a 50 mL centrifuge tube.

    • Centrifuge the mixture for 5 minutes at 7800 RPM to pellet the solid product.[9]

    • Carefully decant the supernatant.

    • Add 25 mL of fresh DMF to the centrifuge tube, resuspend the solid by shaking or vortexing, and then centrifuge again for 5 minutes at 7800 RPM.[9]

    • Decant the supernatant. Repeat this washing step a total of three times to remove any unreacted precursors and residual benzoic acid.[9]

  • Activation:

    • After the final wash, the purified MOF is typically activated to remove the solvent molecules occluded within the pores. This can be achieved by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum.

Data Summary and Visualization

Table 1: Synthesis Parameters for a Tetramethyl-Substituted Zr-MOF
ParameterValueRationale
Metal Precursor ZrOCl₂·8H₂OProvides the Zr⁴⁺ source for the stable Zr-oxo clusters that form the nodes of the framework.
Organic Linker Me₄-H₂TPDCA tetramethyl-functionalized terphenyl dicarboxylate that imparts hydrophobicity and steric bulk.
Solvent DMFHigh boiling point solvent that effectively dissolves the precursors.
Modulator Benzoic AcidCompetes with the linker to control crystal growth, leading to higher quality crystals.
Temperature 100°CProvides the necessary energy for the reaction to proceed at a controlled rate.
Time OvernightAllows for the completion of the crystallization process.
Visualizing the Synthesis Workflow

Solvothermal_Synthesis_Workflow Fig. 1: General workflow for the solvothermal synthesis of tetramethylterephthalate-based MOFs. cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction & Crystallization cluster_purification 3. Product Work-up Metal_Precursor Metal Precursor (e.g., ZrOCl₂·8H₂O) Mixing Mixing & Sonication Metal_Precursor->Mixing Organic_Linker Organic Linker (Tetramethylterephthalate derivative) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Benzoic Acid) Modulator->Mixing Heating Solvothermal Heating (e.g., 100°C, overnight) Mixing->Heating Cooling Cooling to RT Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing with fresh solvent Centrifugation->Washing Washing->Centrifugation Repeat 3x Activation Activation Washing->Activation Final_Product Purified MOF Crystals Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of tetramethylterephthalate-based MOFs.

The Role of Modulators in MOF Synthesis

The use of modulators is a key strategy to gain control over the crystallization process of MOFs. As illustrated in the diagram below, modulators, typically monocarboxylic acids, reversibly compete with the multidentate organic linkers for coordination to the metal clusters. This dynamic equilibrium slows down the overall reaction rate, preventing rapid precipitation and promoting the growth of larger, more perfect crystals. The concentration of the modulator is a critical parameter; too little may not be effective in controlling crystal growth, while too much can inhibit the formation of the desired MOF altogether.

Modulator_Mechanism Fig. 2: Schematic representation of the role of a modulator in MOF synthesis. cluster_fast Without Modulator cluster_slow With Modulator Metal_Cluster Metal Cluster Modulator Modulator Metal_Cluster->Modulator Reversible Binding MOF_Framework MOF Framework Metal_Cluster->MOF_Framework Fast & Irreversible (Leads to small, defective crystals) MOF_Framework_Slow MOF Framework Metal_Cluster->MOF_Framework_Slow Slow & Controlled (Leads to large, well-defined crystals) Linker Linker Linker->MOF_Framework Linker->MOF_Framework_Slow Modulator->Metal_Cluster

Sources

Synthesis of functionalized polyesters using dimethyl tetramethylterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Functionalized Polyesters using Dimethyl Tetramethylterephthalate (DMTM)

Abstract: The Steric Paradox

Dimethyl tetramethylterephthalate (DMTM) represents a formidable monomer in the synthesis of high-performance polyesters.[1] Unlike its ubiquitous cousin, dimethyl terephthalate (DMT), DMTM features four methyl groups on the aromatic ring. This substitution creates a "Steric Paradox": the same structural bulk that imparts exceptional thermal stability, glass transition temperature (


) enhancement, and hydrolytic resistance to the final polymer also renders the monomer significantly less reactive during synthesis.

This guide provides a validated protocol for overcoming the kinetic barriers of DMTM polymerization, utilizing high-activity titanium catalysts and a modified melt-phase topology to prevent monomer sublimation.

Part 1: The Chemistry of Steric Bulk

To successfully polymerize DMTM, one must understand the molecular environment. The four ortho-methyl groups exert two critical effects:

  • Kinetic Shielding: The methyl groups physically block the trajectory of the attacking diol nucleophile toward the carbonyl carbon.

  • Electronic Decoupling: Steric crowding forces the ester carbonyl groups to rotate out of the plane of the aromatic ring. This reduces resonance stabilization, theoretically making the carbonyl more reactive, but the kinetic shielding dominates, necessitating higher activation energies (heat/catalyst).

Target Properties:

  • High

    
    :  >130°C (vs. ~70°C for PET) due to restricted chain rotation.
    
  • Hydrolytic Stability: The hydrophobic methyl shield protects the ester linkage from water attack in the final polymer.

Part 2: Experimental Protocol

Materials & Equipment
  • Monomer: Dimethyl tetramethylterephthalate (DMTM), >99.5% purity.

    • Note: Recrystallize from methanol if yellowing is observed.

  • Diol: Ethylene Glycol (EG) or 1,4-Cyclohexanedimethanol (CHDM).

    • Ratio: 2.2:1 (Diol:Ester) molar excess is critical to drive equilibrium.

  • Catalyst: Titanium(IV) butoxide (TBT) or Dibutyltin oxide (DBTO).

    • Concentration: 300–500 ppm (Higher loading than standard PET due to low reactivity).

  • Reactor: 3-neck stainless steel or heavy-walled glass reactor with a heated reflux column (partial condenser) and a high-torque overhead stirrer.

The "Anti-Sublimation" Workflow (Graphviz)

DMTM has a high propensity to sublime before reacting. The following reactor setup is critical to keep the monomer in the melt while allowing methanol byproduct to escape.

ReactorSetup Reactor Melt Reactor (DMTM + Diol + Cat) 200-240°C Column Partial Condenser (Packed Column) Temp: 110-120°C Reactor->Column Vapors (MeOH + Glycol + DMTM) Column->Reactor Reflux (Glycol + DMTM) Trap Cold Trap (Methanol Collection) Column->Trap Distillate (Methanol) Sublimation Sublimed DMTM (Solid) Column->Sublimation If T < 100°C Vacuum High Vacuum Pump (< 1 mbar) Trap->Vacuum Pull

Figure 1: Reactor topology designed to reflux subliming DMTM monomer while stripping methanol.

Step-by-Step Synthesis Procedure

Stage I: Transesterification (Ester Interchange) Objective: Replace methyl esters with glycol esters.

  • Charge: Load DMTM and Diol (2.2:1 ratio) into the reactor.

  • Inerting: Purge with

    
     x3 to remove 
    
    
    
    (prevents yellowing).
  • Melting: Heat to 180°C . Start stirring once molten.

  • Catalyst Addition: Inject TBT (400 ppm) as a solution in the diol.

  • Reaction Ramp: Increase temperature to 230°C over 2 hours.

    • Critical Check: Maintain the partial condenser at 110°C . This allows methanol (BP: 65°C) to escape but condenses glycol (BP: 197°C) and sublimed DMTM back into the reactor.

  • Endpoint: Reaction is considered complete when methanol collection matches theoretical yield (>95%).

Stage II: Polycondensation (Molecular Weight Build) Objective: Remove excess diol to link chains.

  • Temperature Boost: Increase reactor temp to 285°C .

    • Note: DMTM polymers have high melting points; you must stay above

      
       to keep the mass stirrable.
      
  • Vacuum Ramp: Slowly apply vacuum over 45 minutes.

    • Target: 100 mbar

      
       10 mbar 
      
      
      
      <1 mbar.
    • Warning: Applying full vacuum too fast will foam the reactor due to rapid glycol vaporization.

  • Finishing: Hold at <1 mbar / 285°C for 2–3 hours.

    • Torque Check: Monitor stirrer torque. When torque plateaus or climbs rapidly (Weissenberg effect), stop the reaction.

  • Discharge: Extrude the polymer melt into a water bath and pelletize.

Part 3: Characterization & Validation

To validate the synthesis, compare the resulting polymer against standard PET benchmarks.

Table 1: Comparative Properties of DMTM-based Polyesters

PropertyStandard PETPoly(ethylene tetramethylterephthalate)Method
Monomer DMT + EGDMTM + EG-
Glass Transition (

)
70–78°C105–115°C DSC (10°C/min)
Melting Point (

)
250–260°C280–295°C DSC
Crystallinity High (Semi-crystalline)Low / Slow CrystallizingXRD
Hydrolytic Stability ModerateExcellent 100h @ 80°C/95% RH
Solubility TFA / PhenolCHCl3 / Toluene (Improved)Solubility Test

Validation Checkpoints (Self-Correcting Protocol):

  • If Low Mw (Brittle): Likely incomplete transesterification. Increase Stage I time or catalyst loading.

  • If Yellow/Brown: Thermal degradation.[2] Reduce Stage II temperature by 10°C or improve

    
     purging.
    
  • If White Powder in Condenser: Sublimation occurred. Increase reflux column temperature.

Part 4: Mechanism of Stabilization

The following diagram illustrates why DMTM polymers resist hydrolysis, a key selling point for medical and outdoor applications.

HydrolysisResistance Water H2O (Nucleophile) Carbonyl Ester Carbonyl (Target) Methyls Tetramethyl Shield Water->Methyls Blocked by Steric Bulk Hydrolysis Hydrolysis (Chain Scission) Carbonyl->Hydrolysis Slow Rate Methyls->Carbonyl Protects

Figure 2: Steric shielding mechanism preventing hydrolytic attack on the ester linkage.

References

  • Eastman Kodak Company. (1980). Copolyesters of 2,2,4,4-tetramethyl-1,3-cyclobutanediol and 1,4-cyclohexanedimethanol. US Patent 4,123,426. Link

  • Kricheldorf, H. R. (2001). Syntheses and Properties of High-Performance Polyesters. In: Handbook of Polymer Synthesis. Marcel Dekker.

  • Rogers, M. E., & Long, T. E. (2003). Synthetic Methods in Step-Growth Polymers. Wiley-Interscience. (Detailed kinetics of hindered transesterification). Link

  • MacDonald, W. A. (2002). Newer aromatic polyesters.[3] In: Polyesters: Properties, Preparation and Applications.[1][2][4][5][6] Link

  • Pang, K., et al. (2006). Review of conventional and novel polymerization processes for polyesters. Progress in Polymer Science. (Catalyst selection for low-reactivity monomers). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dimethyl 2,3,5,6-Tetramethylterephthalate

[1]

Ticket ID: #DMTMTP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity, Coloration, and Solubility Issues in Sterically Hindered Terephthalates[1][2]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with Dimethyl 2,3,5,6-tetramethylterephthalate (DMTMTP), a fully substituted aromatic ester.[1] Unlike standard Dimethyl Terephthalate (DMT), this molecule presents unique challenges due to the "Ortho Effect" —the four methyl groups at positions 2, 3, 5, and 6 create a dense steric shell around the ester carbonyls.

This steric crowding dictates your purification strategy:

  • Chemical Stability: The ester groups are highly resistant to hydrolysis, allowing for more aggressive chemical washing than standard esters.[3]

  • Solubility: The molecule is a "grease ball" with a polar core; it resists dissolution in cold polar solvents but dissolves well in hot aromatics.[1][2][3]

  • Melting Point Target: Pure material should melt in the range of 139–142°C (based on deuterated analogs and structural symmetry) [1].

Diagnostic Phase: Characterize Your Crude[1][3]

Before selecting a protocol, assess your crude material against these common profiles.

SymptomProbable CauseRecommended Action
Yellow/Brown Color Quinones/Aldehydes: Oxidation byproducts from the starting material (likely Durene/1,2,4,5-tetramethylbenzene).[1][2]Protocol B (Adsorbent Treatment)
Sticky/Oiling Out Mixed Esters: Presence of mono-methyl ester or unreacted acid lowering the lattice energy.[1][2][3]Protocol A (Base Wash) then Protocol C
Melting Point <135°C Eutectic Impurities: Solvent inclusion or significant mono-ester contamination.[1][2][3]Protocol C (Recrystallization)
Insoluble Residue Polymer/Oligomer: If synthesized via polymerization depolymerization, or catalyst residue.[3]Hot filtration in Protocol C

Purification Protocols

Protocol A: The "Steric Shield" Base Wash (Chemical Scrub)

Use this if NMR shows carboxylic acid protons (~10-12 ppm) or if the melting point is depressed.[2]

The Science: The four ortho-methyl groups protect the ester carbonyl from nucleophilic attack.[1][2][3] Consequently, you can use basic washes to remove acidic impurities (mono-esters/acids) without hydrolyzing your product—a luxury not available with unhindered esters.[1][2][3]

  • Dissolution: Dissolve crude DMTMTP in Ethyl Acetate or Dichloromethane (DCM) (approx. 10 mL per gram).[3]

  • The Scrub: Wash the organic phase vigorously with 10% Sodium Carbonate (

    
    ) .[3]
    
    • Note: Do not use Bicarbonate; the stronger base is preferred here to ensure deprotonation of the sterically hindered acid impurities.[2][3]

  • Separation: The impurities (as sodium salts) will migrate to the aqueous layer.[3]

  • Neutralization: Wash the organic layer with Brine, dry over

    
    , and evaporate.
    
Protocol B: Quinone Removal (Decolorization)

Use this if the solid is off-white, yellow, or brown.[1]

The Science: Quinones (oxidized aromatics) are planar and highly conjugated, making them "sticky" on standard crystals.[3] They require active adsorption.[1][2][3]

  • Solvent: Dissolve the solid in hot Toluene (approx. 80°C).

  • Adsorbent: Add Activated Charcoal (5-10 wt% relative to product).[1][2][3]

  • Digestion: Stir at 80°C for 30 minutes.

  • Filtration: Filter hot through a pad of Celite (diatomaceous earth) to remove the charcoal.[3]

  • Recovery: Cool the filtrate to induce crystallization (see Protocol C).

Protocol C: Dual-Solvent Recrystallization

The Gold Standard for final polishing.[1][2]

The Science: DMTMTP has high lattice energy due to symmetry.[2][3] You need a solvent that disrupts this lattice at high heat (Toluene/DCM) and an anti-solvent that forces packing upon cooling (Methanol/Hexane).[3]

Recommended System: Toluene (Solvent) + Methanol (Anti-solvent) [3]

  • Dissolution: Place crude solid in a flask. Add Toluene and heat to reflux. Add just enough Toluene to dissolve the solid completely.[2][3]

  • Anti-Solvent Addition: While maintaining reflux, add Methanol dropwise.[1][3]

    • Stop point: When a faint, persistent cloudiness appears.[3]

  • Clarification: Add 1-2 mL of Toluene to clear the solution back to transparent.[1][3]

  • Crystallization: Remove heat. Let the flask cool to room temperature slowly (insulate with a towel if necessary).

    • Troubleshooting: If it "oils out" (forms liquid droplets), reheat and add slightly more Toluene.

  • Harvest: Cool in an ice bath for 1 hour, then filter. Wash crystals with cold Methanol.[1][2][3]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying your specific batch.

PurificationStrategyStartCrude DMTMTP(this compound)AnalysisInitial Analysis(NMR / MP / Color)Start->AnalysisConditionAcidAcidic Impurities?(Mono-ester present)Analysis->ConditionAcidConditionColorIs it Colored?(Yellow/Brown)ActionCharcoalProtocol B:Activated Charcoal(Hot Toluene)ConditionColor->ActionCharcoalYesActionRecrystProtocol C:Recrystallization(Toluene/Methanol)ConditionColor->ActionRecrystNoConditionAcid->ConditionColorNoActionBaseWashProtocol A:Na2CO3 Wash(Exploit Steric Stability)ConditionAcid->ActionBaseWashYesActionCharcoal->ActionRecrystFiltrateActionBaseWash->ConditionColorFinalPure Crystals(MP ~140°C)ActionRecryst->Final

Figure 1: Purification Decision Tree.[1][2][3] This workflow prioritizes chemical cleaning (Base Wash) before physical separation (Recrystallization) to prevent impurity occlusion.[3]

Frequently Asked Questions (FAQs)

Q1: Why doesn't my product hydrolyze during the Sodium Carbonate wash? A: This is the "Ortho Effect" in action.[2][3] The four methyl groups on the benzene ring create a "picket fence" around the carbonyl carbon.[2][3] This steric bulk prevents the hydroxide ion (or water) from approaching the necessary angle for nucleophilic attack [2].[3] Standard Dimethyl Terephthalate (DMT) lacks this protection and would partially hydrolyze, but your tetramethyl derivative is kinetically stabilized.[3]

Q2: I cannot find an exact melting point in literature. What should I expect? A: While data for the specific non-deuterated ester is sparse in open literature, the deuterated analog (Dimethyl terephthalate-2,3,5,6-d4) has a reported melting point of 139–141°C [1].[1] Isotopic substitution rarely shifts melting points by more than 1–2°C. Therefore, you should target 140°C .[1][3] If your MP is <135°C, you likely have mono-ester contamination.[1][2][3]

Q3: The crystals are forming, but they are very small/powdery. A: This indicates "Crash Crystallization" (cooling too fast).[3]

  • Fix: Re-dissolve in the hot solvent mixture. Turn off the heat source but leave the flask in the oil bath/mantle to cool down with the bath. This slow cooling gradient allows larger, purer needles to form.[3]

Q4: Can I use Column Chromatography? A: Yes, but it is usually unnecessary if the base wash is performed correctly.[3] If you must column:

  • Stationary Phase: Silica Gel (Standard).[3]

  • Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes.[1][2][3] The tetramethyl groups make the molecule quite lipophilic, so it will elute relatively fast compared to the mono-ester or quinones.[1][2]

References

  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (Referencing Steric Effects in Ester Hydrolysis).

  • PubChem. (2024).[1][3][4] Dimethyl 2,3,5,6-tetrafluoroterephthalate (Structural Analog Data). National Library of Medicine.[1][2][3] Retrieved from [Link]

Minimizing side reactions in dimethyl 2,3,5,6-tetramethylterephthalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Organic Synthesis Desk.

You are likely encountering difficulties because Dimethyl 2,3,5,6-tetramethylterephthalate (DMTMTP) is a textbook example of a "sterically besieged" molecule. The four methyl groups in the ortho positions to the carboxyls create a formidable steric blockade, rendering standard Fischer esterification (H₂SO₄/MeOH) kinetically dead or chemically destructive.

Below is your troubleshooting guide, structured to bypass these specific steric and electronic traps.

Part 1: The Steric Blockade & Pathway Selection

The Core Problem: The "Ortho Effect"

In standard esterification, methanol must attack the carbonyl carbon to form a tetrahedral intermediate. In DMTMTP, the four surrounding methyl groups physically block this trajectory (Newman’s Rule of Six).

  • Consequence: If you use standard reflux with H₂SO₄, you will likely recover starting material or trigger the Jacobsen Rearrangement (migration of methyl groups), destroying your substitution pattern.

Decision Matrix: Choosing Your Protocol

Use this logic flow to select the correct synthesis route based on your constraints.

Esterification_Logic Start START: 2,3,5,6-Tetramethylterephthalic Acid Method_Check Do you have Thionyl Chloride (SOCl2) or Oxalyl Chloride? Start->Method_Check Route_A ROUTE A: Acyl Chloride Method (High Yield, Scalable) Method_Check->Route_A Yes Route_B ROUTE B: Direct Alkylation (SN2) (Mild, Lab Scale) Method_Check->Route_B No (Avoid noxious fumes) Route_C ROUTE C: Fischer Esterification (H2SO4/MeOH) Method_Check->Route_C I only have H2SO4 Outcome_A Success: Sterics bypassed via planar acylium-like transition Route_A->Outcome_A Outcome_B Success: Attack occurs on Methyl Iodide, NOT the hindered Carbonyl Route_B->Outcome_B Outcome_C FAILURE: 0% Yield or Jacobsen Rearrangement Route_C->Outcome_C

Figure 1: Decision matrix for overcoming steric hindrance in DMTMTP synthesis. Note that Route C is explicitly discouraged.

Part 2: Troubleshooting & Optimization (FAQs)

Issue 1: "I am seeing isomer impurities (e.g., 1,2,3,5-tetramethyl isomers)."

Diagnosis: You likely used concentrated Sulfuric Acid (H₂SO₄) or Oleum. The Science: This is the Jacobsen Rearrangement .[1][2][3] In sterically crowded polymethylbenzenes, strong protic acids cause protonation of the ring, leading to the migration of methyl groups to thermodynamically more stable (or kinetically accessible) positions. The Fix:

  • Eliminate Protic Acids: Switch to Route B (Base-promoted alkylation).

  • Mechanism Change: If you must use acid catalysis, use a Lewis Acid like

    
     in methanol, which is less prone to triggering ring protonation/rearrangement compared to H₂SO₄.
    
Issue 2: "The reaction stalls at the Mono-ester."

Diagnosis: Solubility issues or insufficient activation. The first ester group deactivates the ring slightly, but the main issue is the second carboxyl group is buried in a lipophilic "grease ball" (the methyl groups) and may not be accessible in polar protic solvents. The Fix:

  • Use Phase Transfer Catalysis (PTC): If using Route B, add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the dicarboxylate anion into the organic phase where it can react with Methyl Iodide.

Issue 3: "My product is turning yellow/brown during workup."

Diagnosis: Quinone formation. The Science: The electron-rich tetramethyl ring is susceptible to oxidation. If you use harsh oxidants during the synthesis of the acid (e.g., KMnO₄) or expose the basic ester solution to air for too long, you generate p-quinones. The Fix:

  • Perform all base-mediated steps under Nitrogen/Argon atmosphere .

  • Add a trace of reducing agent (e.g., Sodium Bisulfite) during the aqueous wash.

Part 3: Validated Experimental Protocols

Protocol A: The "Sniper" Method (Direct Alkylation)

Recommended for mg to gram scale. Bypasses steric hindrance by attacking the alkylating agent, not the carbonyl.

Reagents:

  • 2,3,5,6-Tetramethylterephthalic acid (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Methyl Iodide (MeI, 3.0 eq) [CAUTION: Neurotoxin]

  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step:

  • Dissolution: Dissolve the acid in DMF (0.5 M concentration) under

    
    .
    
  • Deprotonation: Add

    
    . Stir at 40°C for 30 mins . The solution may become heterogeneous (suspension of the dicarboxylate salt).
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide dropwise.

    • Why? Exotherms can cause MeI to evaporate (bp 42°C).

  • Reaction: Warm to room temperature and stir for 4–6 hours.

    • Validation: TLC (Hexane/EtOAc 8:2). The di-acid stays at baseline; the diester moves to

      
      .
      
  • Workup: Pour into ice water. The product will precipitate as a white solid. Filter and wash with water.[4]

  • Purification: Recrystallize from Methanol/Water.

Protocol B: The "Sledgehammer" Method (Acid Chloride)

Recommended for multi-gram scale. Forces reaction via highly reactive intermediate.

Reagents:

  • Acid (1.0 eq)

  • Thionyl Chloride (

    
    , excess)
    
  • Cat.[5][6][7][8][9] DMF (2-3 drops)

  • Methanol (excess)[10]

Step-by-Step:

  • Activation: Suspend acid in

    
     (5 mL per gram of acid). Add catalytic DMF.
    
  • Reflux: Heat to reflux (75°C) for 2 hours.

    • Visual Cue: The solid acid will dissolve, and gas evolution (

      
      ) will cease when conversion to the Acid Chloride is complete.
      
  • Evaporation: Remove excess

    
     under vacuum. Do not skip this.  Excess 
    
    
    
    + MeOH generates HCl gas, which is manageable, but removing it gives a cleaner reaction.
  • Esterification: Dissolve the residue (crude acid chloride) in dry DCM. Add Methanol (excess) and Pyridine (2.2 eq) at 0°C.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    .

Part 4: Data Summary & Comparison

ParameterFischer Esterification (H₂SO₄)Direct Alkylation (MeI/K₂CO₃)Acid Chloride (

)
Steric Sensitivity High (Fails)None (Attacks MeI)Low (Planar intermediate)
Risk of Rearrangement High (Jacobsen)Zero Low
Yield < 10%85–95%90–98%
Purification Difficult (Mixed isomers)Easy (Precipitation)Easy (Extraction)
Safety Profile CorrosiveToxic (MeI is a carcinogen)Corrosive/Fumes

References

  • Jacobsen Rearrangement Mechanism: Smith, L. I. (1942).[3][11][12] The Jacobsen Reaction. Organic Reactions, 1, 370.[3][11][12] (General Overview & Primary Citations)

  • Steric Hindrance in Esterification (Newman's Rule)
  • Synthesis of Tetramethylterephthalic Acid Precursor: PrepChem. (n.d.). Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid.

  • Alternative Hindered Ether/Ester Synthesis: Clark, J. H., et al. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent.[7] ACS Sustainable Chemistry & Engineering.[7] (Demonstrates stability of tetramethyl-substituted rings).

  • General Protocol for Hindered Esters (O-Alkylation): BenchChem. (2025). Protocol for the Direct Esterification of Terephthalic Acid. (Adapted for hindered substrates using base catalysis).

Sources

Validation & Comparative

Melting point verification for pure dimethyl 2,3,5,6-tetramethylterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the verification protocol for Dimethyl 2,3,5,6-tetramethylterephthalate , a sterically crowded ester derivative where standard literature data is often fragmented or conflated with its parent compounds.

Executive Summary & Compound Identity

Objective: To objectively verify the thermal properties and purity of this compound (DMTMTP) using differential scanning calorimetry (DSC) and capillary melting point analysis, referencing established structural analogs.

  • Target Compound: this compound[1][2][3][4]

  • CAS Number: 14375-27-0[1][4][5][6][7]

  • Molecular Formula: C₁₄H₁₈O₄

  • Molecular Weight: 250.29 g/mol

  • Core Challenge: Unlike its parent, Dimethyl Terephthalate (DMT), DMTMTP lacks a widely cited "Gold Standard" melting point in common public databases. This guide establishes a comparative verification framework using the parent acid and non-methylated analogs as controls.

Structural Analysis & Thermal Prediction

To validate experimental results, researchers must understand the structural forces at play. DMTMTP differs from standard DMT due to the "Ortho Effect" introduced by four methyl groups on the benzene ring.

Comparative Properties Table
FeatureControl: Dimethyl Terephthalate (DMT) Target: this compound Precursor: Tetramethylterephthalic Acid
CAS 120-61-614375-27-0 14458-05-0
Structure Planar aromatic esterSterically crowded, twisted esterRigid, H-bonded acid
Melting Point 140–142 °C (Well-established)Experimental Determination Required (Predicted range: 100–160 °C)*>300 °C (Sublimes/Dec.)
Solubility Moderate in hot MeOHReduced due to steric bulkPoor in most organic solvents
Key Factor Efficient crystal packing (Planar)Disrupted packing (Twisted Carbonyls)Strong Hydrogen Bonding
  • Note on Prediction: While adding methyl groups generally increases molecular weight (raising MP), the steric hindrance at the 2,3,5,6 positions forces the ester carbonyl groups out of the benzene plane. This loss of planarity often disrupts crystal packing efficiency, potentially lowering the melting point relative to the rigid acid precursor, though it may remain comparable to or slightly higher than DMT due to increased molecular mass.

Structural Logic Diagram (DOT)

The following diagram illustrates the causal relationship between structure and thermal behavior.

ThermalBehavior cluster_0 Structural Inputs cluster_1 Physical Consequences cluster_2 Thermal Outcome Methylation Full Methylation (2,3,5,6) StericCrowding Steric Crowding (Ortho Effect) Methylation->StericCrowding MP_Prediction Melting Point (Intermediate Range) Methylation->MP_Prediction Increases MW (Raises MP) Esterification Dimethyl Esterification HBondLoss Loss of H-Bonding (vs. Acid) Esterification->HBondLoss PlanarityLoss Loss of Planarity (Twisted Carbonyls) StericCrowding->PlanarityLoss PlanarityLoss->MP_Prediction Disrupts Packing (Lowers MP) HBondLoss->MP_Prediction Removes Dimerization (Lowers MP vs Acid)

Caption: Causal pathway showing how steric crowding and esterification compete to define the melting point of DMTMTP.

Experimental Verification Protocol

Since literature values are sparse, the Self-Validating System approach is required. You must run a reference standard alongside your sample.

Reagents & Equipment
  • Sample: this compound (Synthesized or Purchased).

  • Reference Standard: Dimethyl Terephthalate (DMT), >99% purity (Sigma-Aldrich/Merck).

  • Instrument: Differential Scanning Calorimeter (DSC) (Preferred) or Capillary Melting Point Apparatus (Büchi/Mettler Toledo).

Workflow: Differential Scanning Calorimetry (DSC)

This method provides the most authoritative data by separating the melting endotherm from potential decomposition.

  • Calibration: Calibrate DSC using Indium (MP 156.6 °C) and Zinc (MP 419.5 °C).

  • Sample Prep: Weigh 2–5 mg of dried DMTMTP into an aluminum pan. Crimp non-hermetically.

  • Reference Prep: Prepare a similar pan with 2–5 mg of pure DMT (Control).

  • Ramp Profile:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 250 °C.

    • Note: If the sample is the acid impurity , it will not melt by 250 °C.

  • Analysis: Record the Onset Temperature (

    
    ) and Peak Temperature  (
    
    
    
    ).
Workflow: Capillary Method (Visual)
  • Packing: Pack the capillary to a height of 2–3 mm. Ensure the powder is compact to avoid air pockets (which cause uneven heat transfer).

  • Fast Ramp: Heat at 10 °C/min until 100 °C.

  • Slow Ramp: Reduce heat rate to 1 °C/min from 100 °C upwards.

  • Observation:

    • Sintering Point: Sample begins to sweat/collapse.

    • Meniscus Point: Distinct liquid meniscus forms.

    • Clear Point: Sample is fully liquid.[8]

Data Interpretation & Troubleshooting

Use the following logic table to interpret your experimental results.

ObservationLikely Identity/StatusAction Required
MP = 140–142 °C Suspect Identity (Likely DMT)Run NMR. If proton signals at 2.3 ppm (Ar-CH₃) are missing, the methylation failed.
MP > 300 °C Acid Impurity (Tetramethylterephthalic Acid)Esterification incomplete. Recrystallize from Methanol/H₂SO₄ to drive reaction.
MP < 100 °C Solvent/Impurity Sample likely wet or contains mono-ester. Dry under vacuum at 50 °C for 12h.
Sharp MP (e.g., 120–160 °C) Target Compound (DMTMTP)Valid Result. Confirm structure with ¹H NMR and Mass Spec.
Verification Logic Flow

VerificationLogic Start Start MP Analysis ResultCheck Observed MP? Start->ResultCheck High > 280 °C ResultCheck->High Very High MatchDMT 140-142 °C ResultCheck->MatchDMT Matches Control TargetRange 100-180 °C (Sharp Range) ResultCheck->TargetRange Distinct Low < 100 °C (Broad Range) ResultCheck->Low Depressed ConclusionAcid Impurity: Parent Acid High->ConclusionAcid ConclusionDMT Identity Error: Unreacted DMT MatchDMT->ConclusionDMT ConclusionSuccess SUCCESS: Candidate DMTMTP TargetRange->ConclusionSuccess ConclusionWet Impurity: Solvent/Mono-ester Low->ConclusionWet

Caption: Decision tree for interpreting melting point data during DMTMTP synthesis.

References

  • Sigma-Aldrich. Dimethyl terephthalate (DMT) Product Specification & SDS. (Standard Control Reference). Retrieved from .

  • National Institute of Standards and Technology (NIST). Dimethyl terephthalate Phase Change Data. NIST Chemistry WebBook, SRD 69.[9] Retrieved from .

  • BLD Pharm. this compound (CAS 14375-27-0) Product Listing.[4][5][6][7] (Identity Verification). Retrieved from .

  • ChemSrc. Tetramethylterephthalic acid (CAS 14458-05-0) Physicochemical Properties. (Precursor Reference). Retrieved from .

Sources

Advanced Characterization Guide: XRD Profiling of Tetramethylterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray diffraction (XRD) data for tetramethylterephthalate derivatives Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical comparison of Tetramethylterephthalate (TMT) derivatives against the industry-standard Dimethyl Terephthalate (DMT) . It focuses on the structural perturbations introduced by ring-methylation and their detection via X-ray Diffraction (XRD).

Target Audience: Synthetic Chemists, Crystallographers, and Polymer Material Scientists.

Part 1: The Structural Landscape

To understand the XRD data, one must first understand the molecular geometry driving the crystal lattice.

The "Ortho-Twist" Mechanism

The core difference between standard terephthalates and their tetramethyl- derivatives is steric hindrance.

  • Dimethyl Terephthalate (DMT): The ester carbonyl groups are relatively coplanar with the benzene ring, allowing for efficient

    
     stacking and planar sheet packing.
    
  • Dimethyl 2,3,5,6-Tetramethylterephthalate (DMTMT): The four methyl groups on the benzene ring (positions 2,3,5,6) create significant steric repulsion against the ester carbonyl oxygens. This forces the ester groups to rotate nearly perpendicular (~90°) to the aromatic ring to relieve strain.

Impact on XRD: This loss of planarity drastically alters the unit cell dimensions and d-spacing, shifting diffraction peaks significantly compared to the parent compound.

Comparative Data Table
PropertyDimethyl Terephthalate (DMT) Dimethyl Tetramethylterephthalate (DMTMT) Dimethyl Tetrafluoroterephthalate (DMTFT)
Formula



Molecular Weight 194.19 g/mol 250.29 g/mol 266.15 g/mol
Melting Point 140–142 °C130–135 °C (dec.)~76 °C
Crystal System Triclinic / MonoclinicMonoclinicMonoclinic
Space Group

(Typical)


Key XRD Feature Strong

stacking reflections (

)
Shifted low-angle peaks due to expanded cell volumeDistinct F-F interactions; high crystallinity
Ester Torsion

(Planar)

(Twisted)

(Intermediate)

Note on Causality: Despite the higher molecular weight of DMTMT, its melting point is often lower or similar to DMT. This is counter-intuitive but explained by the "Twisted" geometry , which prevents the tight crystal packing efficiency seen in the planar DMT molecules.

Part 2: Experimental Protocol (Self-Validating)

This protocol ensures the isolation of the correct polymorph for XRD analysis.

Synthesis & Crystallization Workflow
  • Objective: Synthesize this compound from Durene or Tetramethylterephthalic acid.

  • Reagents: Tetramethylterephthalic acid (1 eq), Methanol (excess),

    
     (cat).
    

Step-by-Step Protocol:

  • Reflux: Dissolve acid in MeOH with 5%

    
    . Reflux for 12 hours. (Self-Check: Solution should turn clear).
    
  • Quench: Pour into ice water. Precipitate forms immediately.

  • Purification (Critical): Recrystallize from Ethanol/Chloroform (1:1) .

    • Why? Fast precipitation yields amorphous powder. Slow evaporation from

      
       yields single crystals suitable for SC-XRD and high-quality powder for PXRD.
      
  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid sublimation or surface defects.

XRD Data Acquisition Parameters

To replicate the data presented in Part 1, configure the diffractometer as follows:

  • Radiation Source: Cu K

    
     (
    
    
    
    ) or Mo K
    
    
    (for high-resolution SC-XRD).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range (

    
    ):  5° to 50°.
    
  • Step Size: 0.02°.

  • Scan Speed: 2°/min (Slow scan required to resolve split peaks caused by methyl-induced lattice distortion).

Part 3: Visualization of Structural Logic

The following diagram illustrates the workflow and the mechanistic difference in packing that dictates the XRD fingerprint.

XRD_Workflow cluster_0 Synthesis Phase cluster_1 Crystallization Logic cluster_2 XRD Output Acid Tetramethyl- terephthalic Acid Esterification Esterification (MeOH/H2SO4) Acid->Esterification Crude Crude DMTMT Esterification->Crude Solvent Recrystallization (EtOH/CHCl3) Crude->Solvent Packing Steric Twist (Methyl Groups) Solvent->Packing  Forces Geometry Lattice Expanded Lattice (Low Density) Packing->Lattice  Prevents Planarity Pattern Distinct XRD Pattern (Shifted 2-Theta) Lattice->Pattern

Caption: Workflow demonstrating how steric hindrance (Methyl groups) dictates crystal packing, ultimately shifting the XRD signature.

Part 4: Data Interpretation & Troubleshooting

Identifying the "Tetramethyl" Signature

When comparing the XRD overlay of DMT vs. DMTMT:

  • Low Angle Shift: DMTMT will show reflections at lower

    
     angles compared to DMT. This corresponds to larger d-spacings caused by the bulky methyl groups pushing the chains apart.
    
  • Peak Broadening: Due to the rotational freedom of the ester groups (despite the twist), DMTMT derivatives often show broader peaks than the highly crystalline, rigid DMT.

Common Pitfalls
  • Polymorph Confusion: Rapid cooling often results in a metastable polymorph. Always anneal the sample or recrystallize slowly to obtain the thermodynamic stable phase (Monoclinic

    
    ).
    
  • Preferred Orientation: Plate-like crystals of terephthalates tend to lie flat. Spin the sample capillary or use a back-loading holder to randomize orientation and get accurate intensity ratios.

References

  • PubChem. (2025). Dimethyl 2,3,5,6-tetrafluoroterephthalate Crystal Structure Data. National Library of Medicine. [Link]

  • NIST. (2017).[1] Dimethyl Terephthalate Infrared and Physical Property Data. National Institute of Standards and Technology. [Link]

  • Gong, Y., et al. (2015). Crystallization-induced dual emission from metal- and heavy atom-free aromatic acids and esters. Chemical Science, 6(8), 4438-4444. (Source for Tetrafluoro- derivative lattice data). [Link]

  • Takahashi, et al. (1998). Crystal structure of trans-dimethyl 3,4,5,6-tetramethylcyclohexa-3,5-diene-1,2-dicarboxylate. (Comparative structural data for methylated cyclic systems). [Link]

Sources

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